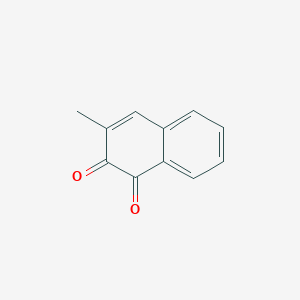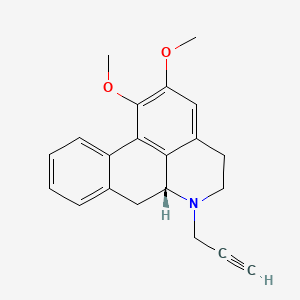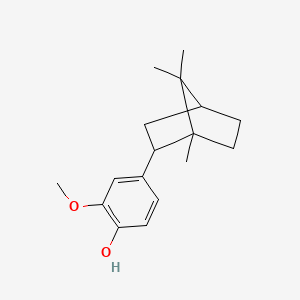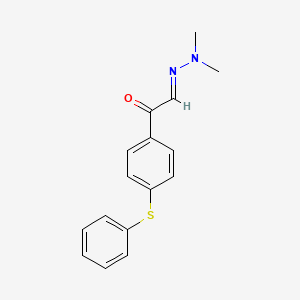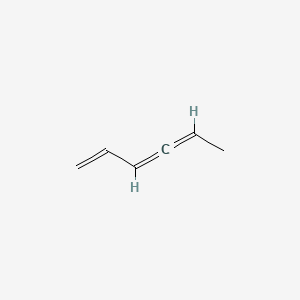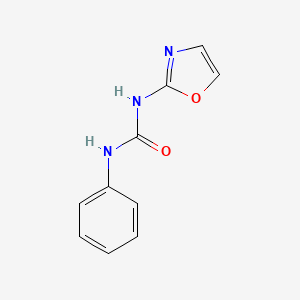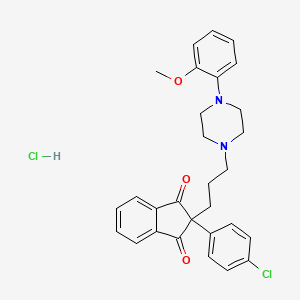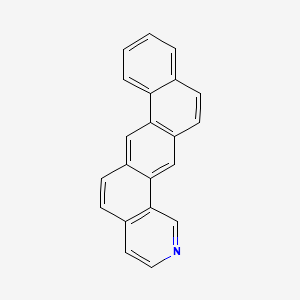
CID 78062661
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78062661 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
The synthesis of CID 78062661 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include:
Organic Synthesis: This involves the use of organic reagents and catalysts under controlled conditions to form the desired compound.
Industrial Production: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
CID 78062661 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 78062661 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 78062661 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
CID 78062661 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity. For example, compounds with similar functional groups or molecular frameworks may exhibit similar properties but differ in specific reactivity or applications.
Propiedades
Fórmula molecular |
C6H14GeN |
|---|---|
Peso molecular |
172.81 g/mol |
InChI |
InChI=1S/C6H14GeN/c7-5-3-1-2-4-6-8/h1-6,8H2 |
Clave InChI |
PTHXNAFSFASPLW-UHFFFAOYSA-N |
SMILES canónico |
C(CCC[Ge])CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
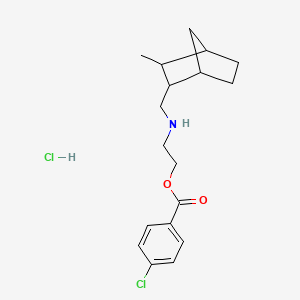
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
